N-butyl-4-(2-((2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and imidazole groups are both aromatic, which could contribute to the stability of the compound. The butyl group is a long, flexible chain, which could impact the compound’s solubility and other physical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzamide group could undergo hydrolysis to form a carboxylic acid and an amine. The imidazole group could participate in various types of reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (benzamide, imidazole) and nonpolar (butyl) groups could give the compound a range of solubilities. The compound’s melting and boiling points would likely be relatively high due to the presence of the aromatic groups .Scientific Research Applications
Antiallergy and Anti-inflammatory Applications
Research on derivatives of thiazolyl and imidazolyl compounds has shown significant potential in the development of antiallergy and anti-inflammatory agents. For instance, N-(4-substituted-thiazolyl)oxamic acid derivatives have been synthesized and tested for antiallergy activity, showing potent activity in rat models and offering a basis for further pharmacological evaluation (Hargrave, Hess, & Oliver, 1983). Similarly, studies on indolyl azetidinones have reported the preparation of compounds with anti-inflammatory activity, comparing their efficacy with non-steroidal anti-inflammatory drugs (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
Antimicrobial and Antituberculosis Activity
Compounds derived from thiosemicarbazide have been utilized as precursors for the synthesis of various heterocyclic compounds, demonstrating antimicrobial activity. This highlights the role of these compounds in developing new antimicrobial agents, which could be extended to the research applications of N-butyl-4-(2-((2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)benzamide (Elmagd, Hemdan, Samy, & Youssef, 2017).
Antihypertensive and Cardiac Electrophysiological Activity
Research on N-substituted-4-(1H-imidazol-1-yl)benzamides has shown significant potential in cardiac electrophysiological activity, indicating their use as selective class III agents for cardiac arrhythmias. This suggests potential cardiac applications for compounds containing similar functional groups (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Anticancer Activity
Derivatives of benzamides, imidazoles, and thiazoles have been explored for their anticancer activity. A study on the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides against several cancer cell lines demonstrated moderate to excellent anticancer activity, suggesting a promising area for further research into related compounds (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
properties
IUPAC Name |
N-butyl-4-[2-[2-(3-methylsulfanylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S2/c1-3-4-12-24-22(29)17-8-10-19(11-9-17)27-14-13-25-23(27)31-16-21(28)26-18-6-5-7-20(15-18)30-2/h5-11,13-15H,3-4,12,16H2,1-2H3,(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJYHKHGNIVLNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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